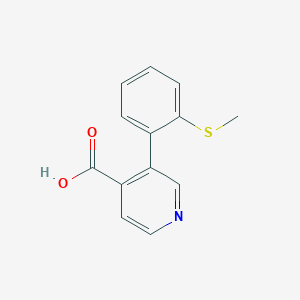

3-(2-(Methylthio)phenyl)isonicotinic acid

Description

3-(2-(Methylthio)phenyl)isonicotinic acid is a derivative of isonicotinic acid, a pyridinecarboxylic acid with a phenylthioether substituent. The compound features a methylthio (-SMe) group at the 2-position of the phenyl ring, which is attached to the 3-position of the pyridine core. This substitution pattern introduces unique electronic and steric properties, distinguishing it from other isonicotinic acid derivatives. Methylthio groups are known to enhance lipophilicity and modulate electronic effects, which may influence solubility, reactivity, and bioactivity .

Properties

IUPAC Name |

3-(2-methylsulfanylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPYWYDGMXGZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-08-9 | |

| Record name | 4-Pyridinecarboxylic acid, 3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261913-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methylthio)phenyl)isonicotinic acid typically involves the reaction of 2-(methylthio)benzaldehyde with isonicotinic acid hydrazide under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Methylthio)phenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

3-(2-(Methylthio)phenyl)isonicotinic acid features a methylthio group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity.

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of isonicotinic acid exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the isonicotinic acid structure can enhance cytotoxicity against breast cancer cells .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical studies. In a model of rheumatoid arthritis, it was observed that derivatives could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .

Biological Studies

- Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it was tested as a potential inhibitor of cyclooxygenase (COX), which plays a crucial role in inflammation and pain .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy was tested against Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent .

Materials Science

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors. Research has focused on its use as a building block for developing materials with enhanced charge transport capabilities, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cell lines when modified from isonicotinic acid derivatives . |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in rheumatoid arthritis models . |

| Study 3 | Enzyme Inhibition | Identified as a potential COX inhibitor with implications for pain management . |

| Study 4 | Antimicrobial Activity | Exhibited effectiveness against Staphylococcus aureus and E. coli . |

| Study 5 | Organic Electronics | Utilized as a building block for high-performance organic semiconductors . |

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)phenyl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The methylthio group may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-(Methylthio)phenyl)isonicotinic acid with key analogs based on substituents, molecular formulas, and molecular weights:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The methylthio (-SMe) group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like -CF₃ or -Cl . This difference impacts acidity; for example, the -OH group in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid (pKa ~3-4) makes it more acidic than the target compound .

Lipophilicity :

- The -SMe group increases lipophilicity (logP ~2.5 estimated) compared to -OCH₃ (logP ~1.8) or polar -OH . This property may enhance membrane permeability in biological systems.

Biological Activity

3-(2-(Methylthio)phenyl)isonicotinic acid (CAS No. 1261913-08-9) is a compound that belongs to the class of isonicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a methylthio group attached to a phenyl ring, which is further linked to an isonicotinic acid moiety. This unique combination imparts specific chemical properties that are crucial for its biological interactions.

While the precise mechanism of action for this compound remains largely unexplored, related compounds in the isonicotinic acid family have been studied extensively. These compounds often act as prodrugs that require metabolic activation by bacterial enzymes, such as catalase, to exert their effects against pathogens like Mycobacterium tuberculosis .

Biochemical Pathways:

- The compound may influence various biochemical pathways involved in cellular signaling and metabolism.

- Isonicotinic acid derivatives are known for their anti-mycobacterial activity, suggesting potential applications in treating tuberculosis .

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) comparable to established treatments .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide | 0.06 | M. tuberculosis H37Rv |

| N'-cyclohexylidenepyridine-4-carbohydrazide | 0.03 | M. tuberculosis H37Rv |

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Similar compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

- Antitubercular Activity: A study evaluating various isonicotinic acid derivatives found that certain modifications significantly enhanced their activity against M. tuberculosis . This suggests that this compound could be a candidate for further exploration in this context.

- Cholinesterase Inhibition: Related thiazolidinone compounds containing methylthio groups have demonstrated acetylcholinesterase (AChE) inhibitory activity, indicating potential implications for neurodegenerative diseases like Alzheimer's . This raises the possibility that this compound might also exhibit similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.